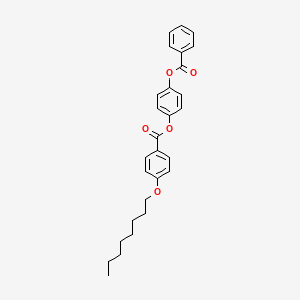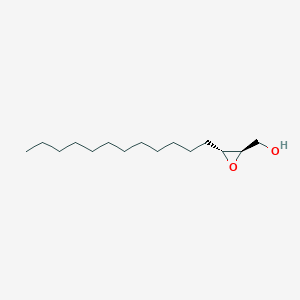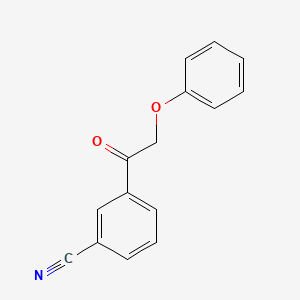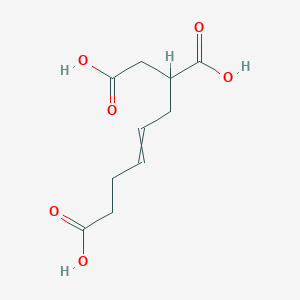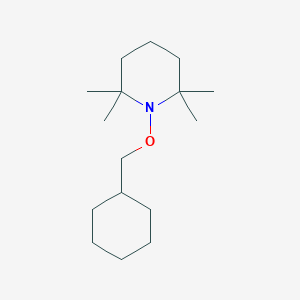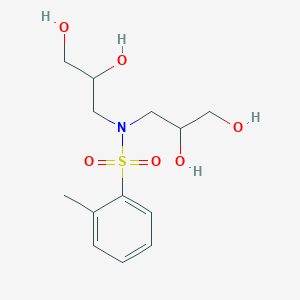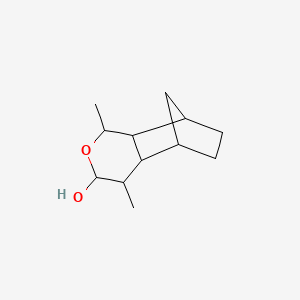
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol is a chemical compound known for its unique structure and properties It is a derivative of benzopyran, featuring a methano bridge and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives, which undergo cyclization in the presence of acid catalysts. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the production efficiency.
化学反応の分析
Types of Reactions
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated derivatives.
科学的研究の応用
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Dimethylbenzene: Shares the dimethyl substitution but lacks the methano bridge and octahydro structure.
Octahydro-1H-5,8-methano-2-benzopyran: Similar core structure but without the dimethyl groups.
Uniqueness
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol is unique due to its combination of a methano bridge, multiple methyl groups, and an octahydro structure. This unique arrangement imparts specific chemical and physical properties, making it distinct from other related compounds.
特性
CAS番号 |
133657-75-7 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
3,6-dimethyl-4-oxatricyclo[6.2.1.02,7]undecan-5-ol |
InChI |
InChI=1S/C12H20O2/c1-6-10-8-3-4-9(5-8)11(10)7(2)14-12(6)13/h6-13H,3-5H2,1-2H3 |
InChIキー |
PAQJVSUIEXHPKE-UHFFFAOYSA-N |
正規SMILES |
CC1C2C3CCC(C3)C2C(OC1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




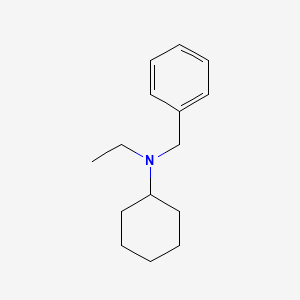
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)


![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
